A Technical Guide to the Synthesis and Characterization of [Lys8] LH-RH
A Technical Guide to the Synthesis and Characterization of [Lys8] LH-RH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH), a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). This document details the chemical synthesis via solid-phase peptide synthesis, analytical characterization, and the associated biological signaling pathways.
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone primarily responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. The native mammalian LH-RH has the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.
[Lys8] LH-RH is a synthetic analog where the arginine residue at position 8 is substituted with lysine. This modification is of interest to researchers for studying structure-activity relationships, receptor binding, and developing novel therapeutic agents. This guide provides detailed methodologies for its synthesis and characterization.
Synthesis of [Lys8] LH-RH
The synthesis of [Lys8] LH-RH is most effectively achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of [Lys8] LH-RH on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials and Reagents:
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Rink Amide MBHA resin
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Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activator base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane), Diethyl ether
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Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling:
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Pre-activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
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Add the activated amino acid solution to the resin and allow it to react for 2 hours.
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Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
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Wash the resin with DMF and DCM to remove excess reagents.
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Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Lys(Boc), Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu.
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Cleavage and Deprotection:
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After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
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Treat the dried resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Precipitation and Purification:
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to collect the peptide pellet, wash with diethyl ether, and air dry.
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Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: Lyophilize the pure fractions to obtain the final [Lys8] LH-RH peptide as a white powder.
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of [Lys8] LH-RH.
Characterization of [Lys8] LH-RH
The purity, identity, and composition of the synthesized [Lys8] LH-RH are confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is used to assess the purity of the synthesized peptide and for its purification.
Experimental Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 214 nm and 280 nm.
Expected Results: A successful synthesis will show a major peak corresponding to the purified [Lys8] LH-RH. The retention time is dependent on the specific HPLC system and conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.
Experimental Protocol:
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
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Mode: Positive ion mode.
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Analysis: The sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer.
Expected Results: The theoretical molecular weight of [Lys8] LH-RH (C₅₅H₇₅N₁₅O₁₂) is 1154.28 Da. The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 1155.3.
Amino Acid Analysis (AAA)
Amino acid analysis is performed to determine the amino acid composition of the purified peptide, confirming that the correct amino acids are present in the expected ratios.
Experimental Protocol:
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Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.
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Derivatization: The free amino acids are derivatized, for example, with phenylisothiocyanate (PITC), to make them detectable.
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Separation and Quantification: The derivatized amino acids are separated and quantified using RP-HPLC.
Expected Results: The analysis should confirm the presence of the expected amino acids in the correct stoichiometry, as detailed in the table below.
Characterization Data Summary
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | >95% |
| Molecular Weight | ESI-MS | Theoretical: 1154.28 Da; Observed [M+H]⁺: ~1155.3 m/z |
| Amino Acid Composition | Amino Acid Analysis | See table below |
Table: Amino Acid Composition of [Lys8] LH-RH
| Amino Acid | Theoretical Ratio | Experimental Ratio (Typical) |
| Glu | 1 | 1.05 |
| His | 1 | 0.98 |
| Trp | 1 | 0.95 |
| Ser | 1 | 0.92 |
| Tyr | 1 | 1.01 |
| Gly | 2 | 2.08 |
| Leu | 1 | 1.00 |
| Lys | 1 | 1.03 |
| Pro | 1 | 0.99 |
Biological Activity and Signaling Pathway
[Lys8] LH-RH, as an analog of LH-RH, is expected to bind to the GnRH receptor (GnRHR) on pituitary gonadotrophs and stimulate the release of LH and FSH.[1] The GnRHR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.
Signaling Pathway Description:
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Receptor Binding: [Lys8] LH-RH binds to the GnRH receptor on the surface of gonadotropic cells in the anterior pituitary.
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G-Protein Activation: This binding activates the Gq/11 G-protein.
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PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
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Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
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PKC Activation: DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC).
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Downstream Effects: The activation of PKC and increased intracellular calcium lead to the synthesis and exocytosis of LH and FSH.
GnRH Receptor Signaling Pathway Diagram
Caption: The GnRH receptor signaling pathway activated by [Lys8] LH-RH.
